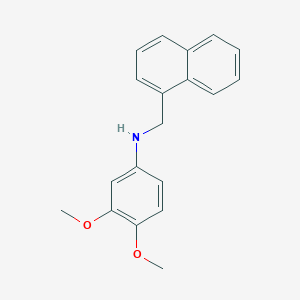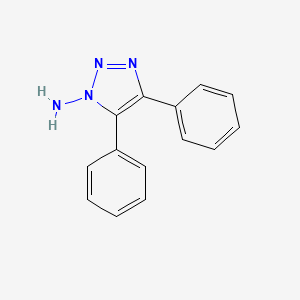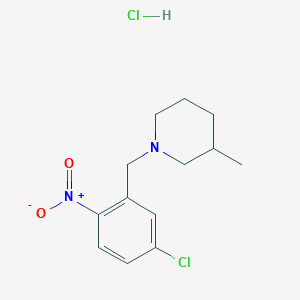![molecular formula C14H23NO B5033105 N-[3-(4-methylphenoxy)propyl]-1-butanamine](/img/structure/B5033105.png)
N-[3-(4-methylphenoxy)propyl]-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-methylphenoxy)propyl]-1-butanamine, also known as MPHP, is a synthetic stimulant drug that has gained popularity in recent years. MPHP belongs to the class of cathinones, which are psychoactive substances that mimic the effects of amphetamines and cocaine. The chemical structure of MPHP is similar to other cathinones, such as MDPV and α-PVP. MPHP is a potent stimulant that produces effects such as increased alertness, euphoria, and enhanced physical performance. The purpose of
Wirkmechanismus
The mechanism of action of N-[3-(4-methylphenoxy)propyl]-1-butanamine is similar to other cathinones, which act as reuptake inhibitors of dopamine and norepinephrine. This results in increased levels of these neurotransmitters in the brain, which produces the stimulant effects of this compound. This compound also has affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
This compound produces several biochemical and physiological effects in the body. These include increased heart rate, blood pressure, body temperature, and respiration rate. This compound also stimulates the release of dopamine, norepinephrine, and serotonin in the brain, which produces feelings of euphoria, increased energy, and enhanced physical performance. However, these effects can also be accompanied by negative side effects such as anxiety, paranoia, and hallucinations.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(4-methylphenoxy)propyl]-1-butanamine has several advantages and limitations for lab experiments. One advantage is that it produces consistent and predictable effects, which makes it useful for studying the mechanisms of action of cathinones. However, the use of this compound in lab experiments is limited by its potential for abuse and addiction, as well as its potential for producing negative side effects in animal models.
Zukünftige Richtungen
There are several future directions for research on N-[3-(4-methylphenoxy)propyl]-1-butanamine. One area of interest is the development of new cathinone derivatives that have improved pharmacological properties, such as increased selectivity for dopamine and norepinephrine transporters. Another area of interest is the investigation of the long-term effects of this compound on the brain and behavior, as well as its potential for producing addiction and dependence. Finally, the development of new treatment strategies for cathinone addiction and dependence is an important area of future research.
Synthesemethoden
The synthesis of N-[3-(4-methylphenoxy)propyl]-1-butanamine involves several steps, including the reaction of 4-methylphenol with propylene oxide to form 3-(4-methylphenoxy)propanol. This intermediate is then reacted with 1-bromobutane in the presence of a base to form the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-methylphenoxy)propyl]-1-butanamine has been the subject of several scientific studies that have investigated its effects on the central nervous system. One study found that this compound increases dopamine and norepinephrine levels in the brain, which are neurotransmitters that are associated with reward and pleasure. Another study found that this compound produces locomotor activity in rats, indicating its stimulant properties. This compound has also been shown to produce hyperthermia and tachycardia in rats, which are physiological effects that are consistent with other cathinones.
Eigenschaften
IUPAC Name |
N-[3-(4-methylphenoxy)propyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-3-4-10-15-11-5-12-16-14-8-6-13(2)7-9-14/h6-9,15H,3-5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMBRMHTEZMZFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-methoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B5033035.png)
![5-bromo-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-furamide](/img/structure/B5033042.png)
![5-nitro-N-phenylspiro[benzimidazole-2,1'-cyclohexan]-4-amine](/img/structure/B5033043.png)
![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(2-chlorophenyl)hydrazone]](/img/structure/B5033059.png)
![2-chloro-N-[2-(4-chlorophenyl)ethyl]-N'-(2-thienylsulfonyl)benzenecarboximidamide](/img/structure/B5033062.png)
![3-[(4-ethoxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5033064.png)

![ethyl 2-[bis(phenylsulfonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5033083.png)

![6-{[(3,4-dimethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5033086.png)
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(ethylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5033093.png)


![1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5033108.png)
